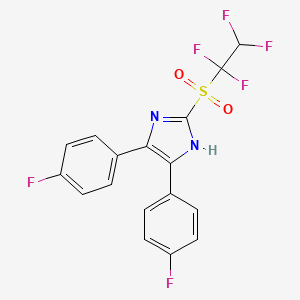
Tiflamizole
Overview
Description
Tiflamizole, also known by its chemical name 1-[(1-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}-2-propoxy)ethyl]-1H-imidazole , is a synthetic fungicide. It falls under the category of imidazole-based fungicides . This compound is not naturally occurring but has been developed for specific applications in agriculture and plant protection .
Preparation Methods
Synthetic Routes: The synthesis of Tiflamizole involves several steps
Formation of Intermediate: 4-Chloro-α,α,α-trifluorotoluene reacts with N-propoxyethyl acetic acid to form N-(propoxy-methyl-methylsulfonyl)-4-chloro-α,α,α-trifluorotoluene.
Amidation Reaction: The resulting sulfonyl amide compound reacts with phosgene (COCl₂) to form the desired this compound.
Intermediate Formation: The reaction typically occurs in the presence of .
Amidation Reaction: The amidation step involves the use of as a base and as the coupling agent.
Industrial Production: this compound is industrially produced using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tiflamizole undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions may modify its structure.
Substitution: this compound can undergo nucleophilic substitution reactions.
Common Reagents: Reagents like , , and others play a crucial role.
Major Products: The primary products depend on the specific reaction conditions and intermediates.
Scientific Research Applications
Tiflamizole finds applications in various fields:
Agriculture: Effective against powdery mildew, rust, and other fungal diseases in crops like wheat, rice, and vegetables.
Medicine: Research explores its potential as an antifungal agent for human health.
Industry: Used in the production of fungicidal formulations.
Mechanism of Action
Tiflamizole inhibits sterol demethylation in fungi, disrupting their cell membrane integrity. It targets the ergosterol biosynthesis pathway and affects fungal growth and reproduction.
Comparison with Similar Compounds
Tiflamizole stands out due to its unique chemical structure and mode of action. Similar compounds include other imidazole-based fungicides like triazoles and azole derivatives .
Biological Activity
Tiflamizole is a compound that has garnered attention for its potential biological activities, particularly in the fields of analgesia and anti-inflammatory responses. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
This compound is classified as an imidazole derivative. Its chemical structure allows for interactions with various biological targets, which contributes to its pharmacological effects. The compound has been studied for its properties as an analgesic and anti-inflammatory agent.
Table 1: Chemical Structure of this compound
| Property | Description |
|---|---|
| Chemical Formula | C₁₃H₁₃N₃O₂S |
| Molecular Weight | 273.33 g/mol |
| Functional Groups | Imidazole, Sulfonamide |
Analgesic Effects
Research indicates that this compound exhibits significant analgesic activity. It has been shown to enhance the analgesic effects when combined with other non-narcotic analgesics such as ibuprofen and flurbiprofen. This synergistic effect allows for lower dosages and reduced side effects compared to higher doses of individual drugs.
Case Study: Synergistic Analgesic Activity
A study demonstrated that combinations of this compound with nalbuphine resulted in enhanced pain relief in animal models. The analysis involved isobologram plots which illustrated the effective pain-relieving doses, indicating that the combination produced greater analgesic responses than expected from the individual components alone .
Anti-Inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) plays a crucial role in its anti-inflammatory effects. In vitro studies have shown that this compound can reduce the production of inflammatory mediators, making it a candidate for treating inflammatory conditions.
Table 2: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Analgesic | Synergistic effect with nalbuphine | |
| Anti-inflammatory | COX inhibition |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in pain and inflammation pathways:
- Receptor Interaction : this compound may modulate neurotransmitter systems by interacting with opioid receptors, contributing to its analgesic effects.
- Enzyme Inhibition : The inhibition of cyclooxygenase enzymes reduces the synthesis of prostaglandins, which are key mediators in the inflammatory response.
In Vitro Studies
Several studies have evaluated this compound's efficacy in vitro, particularly focusing on its antibacterial and antioxidant properties alongside its analgesic and anti-inflammatory effects. For instance, a study highlighted that fluorinated derivatives of this compound exhibited improved antibacterial activity compared to non-fluorinated counterparts .
In Vivo Studies
Animal model studies have confirmed the analgesic and anti-inflammatory effects observed in vitro. These studies typically assess pain response through behavioral tests such as the formalin test or tail-flick test, demonstrating significant reductions in pain sensitivity following administration of this compound.
Properties
CAS No. |
62894-89-7 |
|---|---|
Molecular Formula |
C17H10F6N2O2S |
Molecular Weight |
420.3 g/mol |
IUPAC Name |
4,5-bis(4-fluorophenyl)-2-(1,1,2,2-tetrafluoroethylsulfonyl)-1H-imidazole |
InChI |
InChI=1S/C17H10F6N2O2S/c18-11-5-1-9(2-6-11)13-14(10-3-7-12(19)8-4-10)25-16(24-13)28(26,27)17(22,23)15(20)21/h1-8,15H,(H,24,25) |
InChI Key |
XUOAKFNMJMYKBY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(N=C(N2)S(=O)(=O)C(C(F)F)(F)F)C3=CC=C(C=C3)F)F |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(N2)S(=O)(=O)C(C(F)F)(F)F)C3=CC=C(C=C3)F)F |
Key on ui other cas no. |
62894-89-7 |
Synonyms |
4,5-bis(4-fluorophenyl)-2-((1,1,2,2-tetrafluoroethyl)sulfonyl)-1H-imidazole tiflamizole |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














